molecular formula C8H8N2O3 B14005271 5-(Furan-2-ylmethyl)imidazolidine-2,4-dione CAS No. 4349-14-8

5-(Furan-2-ylmethyl)imidazolidine-2,4-dione

Cat. No.: B14005271
CAS No.: 4349-14-8
M. Wt: 180.16 g/mol
InChI Key: QQJIYYYTWUDJTM-UHFFFAOYSA-N
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Description

5-(Furan-2-ylmethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C8H8N2O3. It is known for its unique structure, which includes a furan ring attached to an imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of furan-2-carbaldehyde with hydantoin under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-ylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Furan-2-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-2-ylmethyl)imidazolidine-2,4-dione is unique due to its combination of a furan ring and an imidazolidine-2,4-dione core. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it suitable for various applications that similar compounds may not fulfill .

Properties

CAS No.

4349-14-8

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

5-(furan-2-ylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C8H8N2O3/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-3,6H,4H2,(H2,9,10,11,12)

InChI Key

QQJIYYYTWUDJTM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC2C(=O)NC(=O)N2

Origin of Product

United States

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